An In-depth Technical Guide to the Chemical Properties of (4-(Pyridin-2-yl)phenyl)methanamine
An In-depth Technical Guide to the Chemical Properties of (4-(Pyridin-2-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine containing a pyridine ring linked to a phenylmethanamine moiety. This structure is of significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutics, particularly as a kinase inhibitor. The presence of both a hydrogen bond donor and acceptor, as well as aromatic rings capable of π-stacking, allows for diverse interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methods, and potential biological activities of (4-(Pyridin-2-yl)phenyl)methanamine and its hydrochloride salt.
Chemical and Physical Properties
While extensive experimental data for (4-(Pyridin-2-yl)phenyl)methanamine is not widely available in the public domain, the following tables summarize the known and computed properties for the free base and its hydrochloride salt.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (4-(Pyridin-2-yl)phenyl)methanamine | Computed |
| Molecular Formula | C₁₂H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 184.24 g/mol | --INVALID-LINK-- |
| CAS Number | 94413-67-9 | --INVALID-LINK-- |
| Topological Polar Surface Area | 38.91 Ų | ChemScene |
| logP | 2.13 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Table 2: Properties of (4-(Pyridin-2-yl)phenyl)methanamine Hydrochloride
| Property | Value | Source |
| IUPAC Name | (4-(pyridin-2-yl)phenyl)methanamine;hydrochloride | Fluorochem |
| Molecular Formula | C₁₂H₁₃ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 220.70 g/mol | --INVALID-LINK-- |
| CAS Number | 1498333-87-1 | --INVALID-LINK-- |
| Physical Form | Solid | Fluorochem |
| Purity | ≥95% | Fluorochem |
| Storage | Room Temperature, Sealed in Dry | Sunway Pharm Ltd |
Synthesis
A common and effective method for the synthesis of (4-(Pyridin-2-yl)phenyl)methanamine is the reductive amination of 4-(2-pyridyl)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by reduction to the desired primary amine.
Experimental Protocol: Reductive Amination
Materials:
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4-(2-Pyridyl)benzaldehyde
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Ammonium chloride (NH₄Cl)
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Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
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Methanol (MeOH) or Ethanol (EtOH)
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl) in diethyl ether or dioxane (for hydrochloride salt formation)
Procedure:
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Imine Formation:
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To a solution of 4-(2-pyridyl)benzaldehyde (1.0 eq) in methanol or ethanol, add ammonium chloride (1.0-1.5 eq).
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Stir the mixture at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Reduction:
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Once imine formation is significant, cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium cyanoborohydride (1.0-1.5 eq) or sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
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Work-up:
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Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
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Concentrate the mixture under reduced pressure to remove the alcohol solvent.
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Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude (4-(Pyridin-2-yl)phenyl)methanamine.
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Purification:
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The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
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Hydrochloride Salt Formation (Optional):
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Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
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Caption: Synthetic workflow for (4-(Pyridin-2-yl)phenyl)methanamine.
Biological Activity and Signaling Pathways
Derivatives of 2-phenylpyridine have been investigated as inhibitors of various kinases, including those involved in the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.
While specific IC₅₀ values for (4-(Pyridin-2-yl)phenyl)methanamine against TGF-β receptor kinases are not available in the reviewed literature, its structural similarity to known inhibitors suggests it may exhibit activity against this pathway.
TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFBR2), which then recruits and phosphorylates the TGF-β type I receptor (TGFBR1, also known as ALK5). The activated TGFBR1 phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.
Caption: Simplified TGF-β signaling pathway.
Experimental Protocol: TGF-β Receptor Kinase Assay (ADP-Glo™ Format)
This protocol provides a general framework for assessing the inhibitory activity of compounds like (4-(Pyridin-2-yl)phenyl)methanamine against TGF-β receptor kinases, such as ALK5.
Materials:
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Recombinant human TGFBR1 (ALK5) kinase
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Kinase substrate (e.g., a generic peptide substrate for serine/threonine kinases)
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Adenosine triphosphate (ATP)
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Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
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Test compound ((4-(Pyridin-2-yl)phenyl)methanamine) dissolved in Dimethyl sulfoxide (DMSO)
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ADP-Glo™ Kinase Assay Kit (Promega)
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384-well white assay plates
Procedure:
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Compound Preparation:
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Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
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Assay Setup:
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Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
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Prepare a "no enzyme" control by adding 1 µL of DMSO.
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Kinase Reaction:
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Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate at their final desired concentrations.
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Add 2 µL of the recombinant ALK5 enzyme to the wells containing the test compound and the vehicle control. For the "no enzyme" control, add 2 µL of kinase assay buffer.
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Initiate the kinase reaction by adding 2 µL of the master mix to all wells.
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Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
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Signal Detection:
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Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
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Incubate at room temperature for 40 minutes.
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Add 10 µL of Kinase Detection Reagent to each well.
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Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
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Data Acquisition and Analysis:
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Measure the luminescence of each well using a plate reader.
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The luminescence signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
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Calculate the percent inhibition for each compound concentration relative to the vehicle control.
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Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
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Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
(4-(Pyridin-2-yl)phenyl)methanamine represents a valuable building block for the development of kinase inhibitors and other potential therapeutics. While a complete experimental dataset for its chemical and biological properties is not yet fully available, this guide provides a solid foundation for researchers by summarizing the existing knowledge and providing detailed, albeit generalized, protocols for its synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate the physicochemical properties, optimize the synthetic route, and comprehensively characterize the biological activity of this promising compound.
